1-(3,5-Dimethoxyphenyl)propan-1-one
Overview
Description
1-(3,5-Dimethoxyphenyl)propan-1-one: is an organic compound with the molecular formula C11H14O3 . It is a derivative of propiophenone, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide . This reaction typically proceeds via an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The use of solvents such as methanol or ethyl acetate can aid in the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as or .
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like or , leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(3,5-Dimethoxyphenyl)propan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones. It may also serve as a model compound for investigating the behavior of similar structures in biological systems .
Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and could be explored for potential therapeutic applications .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity. For instance, the carbonyl group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic aromatic substitution .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one:
1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one: A more complex structure with additional hydroxyl groups, which can affect its reactivity and interactions.
Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-1-one is unique due to the specific positioning of its methoxy groups, which influences its chemical behavior and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound for various research applications .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMZJJEPMQHBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302568 | |
Record name | 1-(3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41497-31-8 | |
Record name | NSC151918 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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